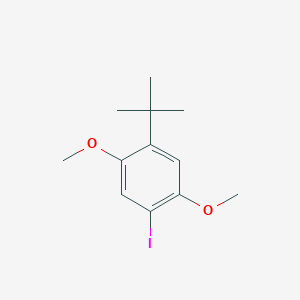
1-(1,1-Dimethylethyl)-4-iodo-2,5-dimethoxy-benzene
Übersicht
Beschreibung
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H17IO2 It is an aromatic compound characterized by the presence of tert-butyl, iodo, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1-tert-butyl-2,5-dimethoxybenzene. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods
Industrial production of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups, which activate the aromatic ring towards electrophiles.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include azides, cyanides, and thiol-substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Industry: Used in the production of advanced materials, including polymers and electronic materials, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions The methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attackThese reactions enable the compound to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another similar compound with tert-butyl and methoxy groups but different substitution pattern.
Uniqueness
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is unique due to the presence of the iodine atom, which significantly enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Eigenschaften
CAS-Nummer |
91562-20-8 |
|---|---|
Molekularformel |
C12H17IO2 |
Molekulargewicht |
320.17 g/mol |
IUPAC-Name |
1-tert-butyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3 |
InChI-Schlüssel |
NEHMRXFLXJZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
Synonyme |
1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene; 2,5-Dimethoxy-4-tert-butylphenyl Iodide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













